6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid 6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1211530-05-0
VCID: VC0035731
InChI: InChI=1S/C8H5ClN2O2/c9-4-1-6-5(10-3-4)2-7(11-6)8(12)13/h1-3,11H,(H,12,13)
SMILES: C1=C(C=NC2=C1NC(=C2)C(=O)O)Cl
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59

6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid

CAS No.: 1211530-05-0

Cat. No.: VC0035731

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59

* For research use only. Not for human or veterinary use.

6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid - 1211530-05-0

Specification

CAS No. 1211530-05-0
Molecular Formula C8H5ClN2O2
Molecular Weight 196.59
IUPAC Name 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H5ClN2O2/c9-4-1-6-5(10-3-4)2-7(11-6)8(12)13/h1-3,11H,(H,12,13)
Standard InChI Key SJYQVPHASWAAKZ-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1NC(=C2)C(=O)O)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid belongs to the azaindole family of heterocyclic compounds. Its structure consists of a fused bicyclic system where a pyrrole ring is connected to a pyridine ring, forming a pyrrolo[3,2-b]pyridine core skeleton. The compound contains a chlorine atom at the 6-position and a carboxylic acid group at the 2-position of the bicyclic system . This particular arrangement of atoms creates a planar aromatic system with specific electronic properties that influence its reactivity and potential binding capabilities in biological systems.

Physical and Chemical Properties

The compound exists as a solid at room temperature with specific physicochemical characteristics that define its behavior in various environments. Its molecular formula is C8H5ClN2O2, corresponding to a molecular weight of 196.5905 g/mol and an exact mass of 196.004 g/mol . The presence of the carboxylic acid group contributes to its acidic character, while the nitrogen atoms in the ring system can participate in hydrogen bonding as acceptors. The chlorine substituent modifies the electronic distribution within the molecule, potentially influencing its reactivity and binding affinity.

Key Properties

The following table summarizes the essential physical and chemical properties of 6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid:

PropertyValueSource
Molecular FormulaC8H5ClN2O2
Molecular Weight196.5905 g/mol
Exact Mass196.004 g/mol
CAS Number1211530-05-0
State at Room TemperatureSolid
XLogP31.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3

Nomenclature and Identification

Common Synonyms and Alternative Names

The compound is also known by the following synonyms:

  • 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 6-chloro-

  • 6-Chloro-4-azaindole-2-carboxylic acid

  • 6-Chloro-1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid

Identification Codes and Registry Numbers

Various identification codes and registry numbers are assigned to this compound for cataloging and tracking purposes across different chemical databases and regulatory systems:

Identifier TypeValueSource
CAS Registry Number1211530-05-0
PubChem Substance IDDTXSID30725592
Chemical Classification Code2933990090
Other Database IDsZINC95917893, AKOS024015653, ACN-029427

Computed Properties and Characteristics

Molecular Properties

Computational chemistry methods have been used to predict various properties of 6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid, providing insights into its behavior in different environments and its potential interactions with biological systems.

Structural and Chemical Features

The compound possesses several important structural features that influence its chemical behavior:

  • The carboxylic acid functional group contributes to its acidity and enables it to form hydrogen bonds and salts.

  • The pyrrole N-H group can serve as a hydrogen bond donor.

  • The chlorine substituent affects the electron distribution within the aromatic system and can participate in halogen bonding interactions.

  • The bicyclic aromatic system provides a rigid, planar scaffold that may be important for molecular recognition in biological systems.

Table of Computed Properties

The following table presents the computed properties of 6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid:

PropertyValueSource
XLogP3 (Octanol-Water Partition Coefficient)1.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Topological Polar Surface Area66 Ų
Heavy Atom Count13
Complexity224
Covalently-Bonded Unit Count1

Related Compounds and Derivatives

Methyl Ester Derivative

The methyl ester of 6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid (Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, CAS: 1083196-33-1) is a closely related compound with slightly different physical and chemical properties. This ester derivative has a molecular formula of C9H7ClN2O2 and a molecular weight of 210.62 g/mol .

Isomeric Compounds

6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS: 800401-54-1) is an isomeric compound with a different fusion pattern between the pyrrole and pyridine rings . While structurally similar, this isomer may exhibit different biological activities and chemical properties due to the altered spatial arrangement of its functional groups.

Comparative Properties of Related Compounds

The following table compares key properties of 6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid and its related compounds:

CompoundMolecular FormulaMolecular WeightCAS NumberSource
6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acidC8H5ClN2O2196.59 g/mol1211530-05-0
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylateC9H7ClN2O2210.62 g/mol1083196-33-1
6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acidC8H5ClN2O2196.59 g/mol800401-54-1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator